Divergent Selectivity Profile: Integrin Activation Versus E-Selectin Antagonism
Alintegimod and uproleselan (GMI-1271) target fundamentally different adhesion molecule pathways with non-overlapping selectivity profiles. Alintegimod is a selective allosteric activator of αLβ2 and α4β1 integrins [1], whereas uproleselan is a specific glycomimetic antagonist of E-selectin with an IC50 of 1.75 μM for E-selectin, weak inhibition of L-selectin (IC50 = 2.9 μM), and negligible activity against P-selectin (IC50 >10 μM) . The two compounds do not exhibit cross-reactivity at their respective primary targets, representing orthogonal mechanisms of modulating immune cell adhesion.
| Evidence Dimension | Target selectivity profile |
|---|---|
| Target Compound Data | Selective activator of αLβ2 (LFA-1) and α4β1 (VLA-4) integrins; no reported activity against E-, P-, or L-selectin |
| Comparator Or Baseline | Uproleselan (GMI-1271): E-selectin IC50 = 1.75 μM; L-selectin IC50 = 2.9 μM; P-selectin IC50 >10 μM |
| Quantified Difference | Non-overlapping target engagement; orthogonal mechanisms (integrin activation vs. selectin antagonism) |
| Conditions | Target binding assays; uproleselan data from glycomimetic E-selectin antagonist characterization studies |
Why This Matters
This mechanistic divergence directly informs experimental design — alintegimod is appropriate for studies requiring enhanced T-cell trafficking and immune synapse stabilization, whereas uproleselan is suitable for disruption of E-selectin-mediated survival signaling in AML.
- [1] 7 Hills Pharma Inc. Technology — Alintegimod selectively activates LFA-1 and VLA-4 integrins. View Source
